molecular formula C17H21N5S B8585562 1-Piperazinecarbothioamide, N-(2-phenylethyl)-4-pyrazinyl- CAS No. 89007-42-1

1-Piperazinecarbothioamide, N-(2-phenylethyl)-4-pyrazinyl-

Cat. No. B8585562
Key on ui cas rn: 89007-42-1
M. Wt: 327.4 g/mol
InChI Key: IWSWTFYSFLLNGV-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 30 ml. of anhydrous ether is added dropwise a solution of 4.89 g. of phenethyl isothiocyanate in 30 ml. of anhydrous ether over 10 minutes. An additional30 ml. of anhydrous ether is required to maintain stirring over 30 minutes.The resulting solid is collected, dissolved in 100 ml. of benzene and 25 ml. of ethanol and cooled. The resulting solid is collected, giving 5.68 g. of the desired product as a white solid, m.p. 162°-163° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[CH2:13]([N:21]=[C:22]=[S:23])[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOCC>[CH2:13]([NH:21][C:22]([N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)=[S:23])[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
of ethanol and cooled
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
giving 5.68 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NC(=S)N1CCN(CC1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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